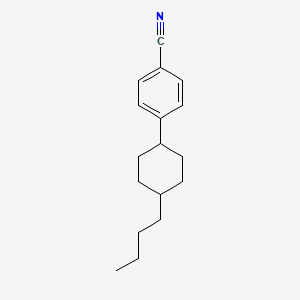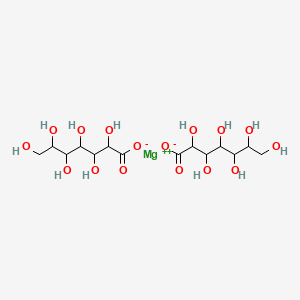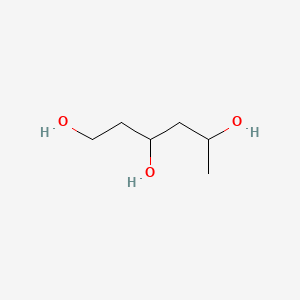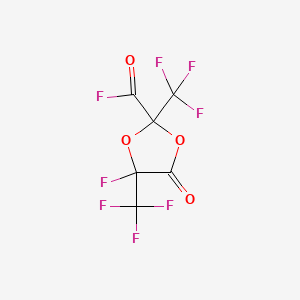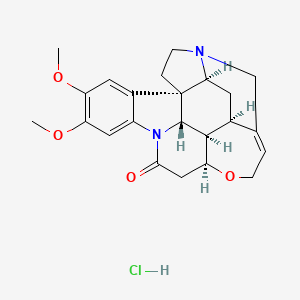
5-Fluoro-8-quinolinol
Overview
Description
5-Fluoro-8-quinolinol is a compound with the molecular formula C9H6FNO. It is also known by other names such as 5-fluoroquinolin-8-ol and 5-FLUORO-8-HYDROXYQUINOLINE . The compound has a molecular weight of 163.15 g/mol .
Synthesis Analysis
The synthesis of 5-Fluoro-8-quinolinol and its derivatives involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 5-Fluoro-8-quinolinol consists of a pyridine ring fused to a phenol, with a fluorine atom at the C-5 position . The InChI key for the compound is YHXLEKUJMPEQAJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Fluoro-8-quinolinol is a white to light yellow powder or crystal . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Summary of Applications
a. Antibacterial Activity
One significant application of 5-fluoroquinolin-8-ol lies in its antibacterial properties. Fluoroquinolones, including this compound, exhibit potent antimicrobial activity against a wide range of pathogenic bacteria. The incorporation of fluorine atoms into the quinolone skeleton significantly enhances their effectiveness. These compounds inhibit bacterial DNA gyrase, leading to bacterial cell death . Researchers have investigated the structure-activity relationships of fluoroquinolones, including 5-fluoroquinolin-8-ol, to optimize their antibacterial efficacy.
b. Metal Complex Formation
5-Fluoroquinolin-8-ol can form complexes with various metal ions. These complexes have applications in coordination chemistry and materials science. Researchers have explored the stability, structure, and reactivity of these metal-fluoroquinolone complexes. The ability to chelate metal ions makes them useful in catalysis, sensors, and drug delivery systems.
c. Solubility Studies
Due to its unique hydroxyquinoline structure, 5-fluoroquinolin-8-ol exhibits favorable solubility properties. Researchers have investigated its solubility in different solvents and its potential as a solubilizing agent for poorly water-soluble drugs. Understanding its solubility behavior is crucial for pharmaceutical formulation development.
d. Biological Activity Beyond Antibacterials
Apart from antibacterial effects, 5-fluoroquinolin-8-ol may have other biological activities. Researchers have explored its interactions with enzymes, receptors, and cellular components. These investigations include studies on its potential as an antiviral, antifungal, or anticancer agent. The compound’s unique structure provides opportunities for diverse applications.
e. Synthetic Approaches
Scientists have developed synthetic methods to access 5-fluoroquinolin-8-ol and related derivatives. These approaches involve fluorination reactions and modifications at various positions of the quinolone ring. Researchers continue to explore efficient and scalable routes for its synthesis.
f. Spectroscopic Studies
Researchers have employed spectroscopic techniques (such as NMR, IR, and UV-Vis) to characterize 5-fluoroquinolin-8-ol and elucidate its electronic structure. These studies provide valuable insights into its chemical behavior and interactions.
Results and Quantitative Data
a. Antibacterial Activity
Quantitative data include minimum inhibitory concentrations (MICs) against specific bacterial strains. Researchers compare the antibacterial efficacy of 5-fluoroquinolin-8-ol with other fluoroquinolones. Statistical analyses assess significance.
b. Metal Complex Stability
Stability constants (formation constants) quantify the strength of metal-fluoroquinolone complexes. Researchers report these constants and discuss their implications for applications.
Safety And Hazards
Future Directions
There is a growing interest in the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Compounds containing the 8-quinolinol moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
5-fluoroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXLEKUJMPEQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276920 | |
| Record name | 5-Fluoro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818725 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Fluoro-8-quinolinol | |
CAS RN |
387-97-3 | |
| Record name | 387-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



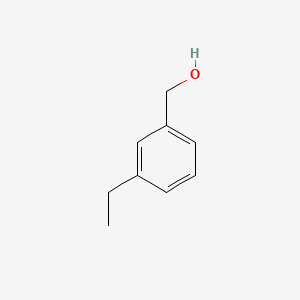
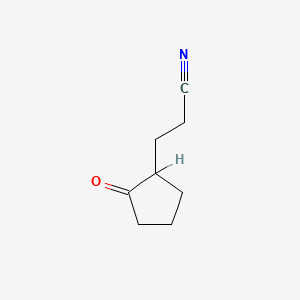
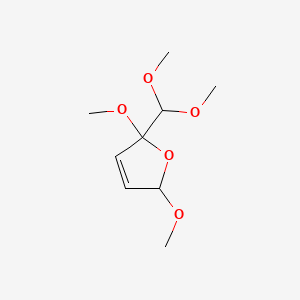

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)
